4-(2,6-diclorofenil)-1λ4,4-tiazinano-1,3,5-triona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

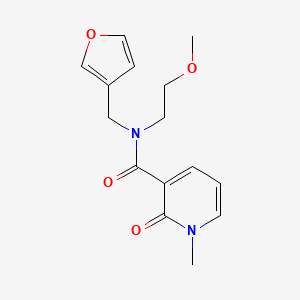

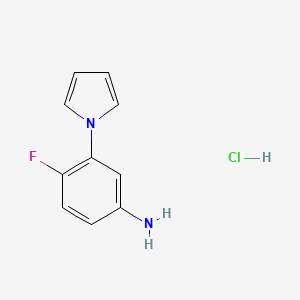

4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a useful research compound. Its molecular formula is C10H7Cl2NO3S and its molecular weight is 292.13. The purity is usually 95%.

BenchChem offers high-quality 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- DCPMP exhibe propiedades anticancerígenas prometedoras. Los investigadores han explorado su potencial como agente citotóxico contra diversas líneas celulares cancerosas. Los estudios mecanísticos sugieren que interfiere con la proliferación celular e induce la apoptosis .

- DCPMP demuestra actividad antimicrobiana contra bacterias y hongos. Su modo de acción implica la interrupción de las membranas microbianas o la inhibición de enzimas esenciales. Los investigadores están investigando su potencial como un nuevo agente antimicrobiano .

- En estudios preclínicos, DCPMP ha mostrado efectos antiinflamatorios y analgésicos. Puede modular las vías inflamatorias y aliviar el dolor. La investigación adicional tiene como objetivo dilucidar sus mecanismos y optimizar su potencial terapéutico .

- DCPMP se ha explorado como un posible agente antihipertensivo. Puede actuar sobre los canales de calcio u otras vías involucradas en la regulación de la presión arterial. Se necesitan ensayos clínicos para validar su eficacia .

- Los investigadores se han centrado en diseñar derivados de DCPMP con mejor capacidad de administración de fármacos y propiedades farmacocinéticas. Las estrategias incluyen la modificación de los sustituyentes y la optimización de las características ADME (absorción, distribución, metabolismo, excreción) .

- Los científicos han determinado la estructura cristalina de DCPMP utilizando técnicas de difracción de rayos X. Esta información ayuda a comprender su disposición tridimensional e interacciones con otras moléculas .

Actividad Anticancerígena

Aplicaciones Antimicrobianas

Efectos Antiinflamatorios y Analgésicos

Propiedades Antihipertensivas

Optimización de las Propiedades ADME-Tox

Elucidación Estructural y Cristalografía

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is cyclooxygenase (COX)-1 and COX-2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione, like other non-steroidal anti-inflammatory drugs (NSAIDs), inhibits the activity of COX-1 and COX-2 . This inhibition reduces the production of PGs, thereby alleviating inflammation and pain .

Biochemical Pathways

The compound 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione affects the biochemical pathway involving the synthesis of PGs . By inhibiting COX-1 and COX-2, the compound reduces the production of PGs, which are key mediators of inflammation and pain . The downstream effects include reduced inflammation and pain signaling.

Pharmacokinetics

Like other nsaids, it is expected to have certain adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of PGs, the compound reduces inflammation and pain signaling at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body can influence the compound’s efficacy through potential drug-drug interactions .

Propiedades

IUPAC Name |

4-(2,6-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3S/c11-6-2-1-3-7(12)10(6)13-8(14)4-17(16)5-9(13)15/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHODSVRAJMSRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2435057.png)

![[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2435058.png)

![5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide](/img/structure/B2435059.png)

![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2435060.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)

![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)